2-Iodo-1,3-dimethoxy-4-nitrobenzene
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Overview
Description
2-Iodo-1,3-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8INO4 It is a derivative of benzene, characterized by the presence of iodine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-dimethoxy-4-nitrobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethoxy-4-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 2-Iodo-1,3-dimethoxy-4-aminobenzene.
Oxidation: Formation of 2-Iodo-1,3-dimethoxy-4-carboxybenzene or 2-Iodo-1,3-dimethoxy-4-formylbenzene.
Scientific Research Applications
2-Iodo-1,3-dimethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-dimethoxy-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-2-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 2-Iodo-4-methoxy-1-nitrobenzene
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H8INO4 |
---|---|
Molecular Weight |
309.06 g/mol |
IUPAC Name |
2-iodo-1,3-dimethoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H8INO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 |
InChI Key |
FVEQJKCVKJGZHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)I |
Origin of Product |
United States |
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